2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol

Antibacterial Oxazolidinone Bioisostere

2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol (CAS 26096-35-5), molecular formula C₇H₁₃NO₂ and molecular weight 143.18 g/mol, is a spirocyclic ethanolamine derivative characterized by a rigid 2-oxa-6-azaspiro[3.3]heptane core. The compound contains a primary hydroxyl group on an ethyl linker attached to the azetidine nitrogen, providing a functional handle for further derivatization in medicinal chemistry applications.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 26096-35-5
Cat. No. B1428522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol
CAS26096-35-5
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1C2(CN1CCO)COC2
InChIInChI=1S/C7H13NO2/c9-2-1-8-3-7(4-8)5-10-6-7/h9H,1-6H2
InChIKeyBYZTUEFZDFUKGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol (CAS 26096-35-5): Spirocyclic Ethanolamine Building Block for Medicinal Chemistry


2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol (CAS 26096-35-5), molecular formula C₇H₁₃NO₂ and molecular weight 143.18 g/mol, is a spirocyclic ethanolamine derivative characterized by a rigid 2-oxa-6-azaspiro[3.3]heptane core . The compound contains a primary hydroxyl group on an ethyl linker attached to the azetidine nitrogen, providing a functional handle for further derivatization in medicinal chemistry applications. Its parent scaffold, 2-oxa-6-azaspiro[3.3]heptane, is recognized as a bioisosteric replacement for the morpholine ring in drug discovery programs, offering distinct conformational and physicochemical properties [1]. The ethanolamine substitution confers hydrogen bond donor/acceptor capabilities (HBD count: 1, HBA count: 3), enabling specific intermolecular interactions not achievable with the unsubstituted spirocyclic core .

Why Generic Substitution Fails: Distinctive Physicochemical and Conformational Properties of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol


In-class compounds such as morpholine, piperazine, or linear amino alcohols cannot simply substitute for 2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol due to fundamental differences in three-dimensional conformation, physicochemical parameters, and metabolic fate. The 2-oxa-6-azaspiro[3.3]heptane core is a recognized bioisostere of morpholine that maintains similar hydrogen-bonding capacity while offering a distinct vector geometry—the spirocyclic framework projects substituents into three-dimensional chemical space at angles of approximately 60°, compared to the flatter, more flexible conformation of morpholine [1]. Critically, the morpholine ring is associated with metabolism-related liabilities in drug candidates, including oxidative N-dealkylation and ring-opening pathways that can generate reactive metabolites [2]. The spirocyclic oxetane-azetidine scaffold in this compound provides enhanced metabolic stability relative to morpholine while preserving comparable solubility characteristics [1]. Additionally, the ethanolamine substituent introduces a primary alcohol group (calculated LogP approximately -0.39 to -0.55 for the core scaffold, with further polarity contribution from the hydroxyethyl moiety) that is absent in unsubstituted spirocyclic building blocks, enabling site-specific conjugation or further functionalization not possible with the parent scaffold .

Quantitative Differentiation Evidence: 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol vs. Comparator Compounds


Antibacterial Activity Retention Following Morpholine Replacement with 2-Oxa-6-azaspiro[3.3]heptane Scaffold

In a head-to-head structure-activity comparison, the replacement of the morpholine ring in linezolid with the 2-oxa-6-azaspiro[3.3]heptane scaffold (the core present in the target compound) was evaluated for antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria [1]. The azaspiro analogue containing an N-acetyl terminal group (compound 18) maintained comparable antitubercular activity to linezolid, while compound 22 demonstrated IC₅₀ values of 0.72 μg/mL (E. coli), 0.51 μg/mL (P. aeruginosa), 0.88 μg/mL (S. aureus), and 0.49 μg/mL (B. subtilis), exhibiting an antibacterial profile similar to linezolid [1].

Antibacterial Oxazolidinone Bioisostere

Physicochemical Differentiation: LogP Reduction Relative to Morpholine and Piperazine Scaffolds

The 2-oxa-6-azaspiro[3.3]heptane core scaffold (the structural foundation of the target compound) exhibits a calculated LogP of approximately -0.39 to -0.55 . This lipophilicity value is substantially lower than that of morpholine (calculated LogP approximately -0.86, but context-dependent) and significantly reduced compared to piperazine-containing scaffolds (LogP typically 0.1-0.5 for N-substituted derivatives) [1]. The ethanolamine substitution on the target compound introduces an additional hydroxyl group that further increases polarity and hydrogen-bonding capacity (HBD count: 1, HBA count: 3), potentially reducing LogP by an additional 0.5-1.0 units compared to the unsubstituted spirocyclic core [2].

Lipophilicity Drug-likeness Bioisostere

Conformational Differentiation: Spirocyclic Geometry Versus Linear Morpholine and Piperazine Scaffolds

The 2-oxa-6-azaspiro[3.3]heptane core projects substituents into three-dimensional space with a characteristic ~60° angle between exit vectors, a conformation fundamentally distinct from the flatter, more flexible geometry of morpholine and piperazine . Spirocyclic oxetanes bearing this scaffold have been demonstrated to replace morpholine in drug candidates while offering improved three-dimensional shape complementarity to biological targets [1]. The angular spirocyclic architecture increases the number of exit vectors available for substituent attachment compared to linear saturated heterocycles, enabling better population of three-dimensional chemical space .

3D-conformation Vector geometry Scaffold hopping

Hydrogen Bonding Profile: Ethanolamine Functional Handle Versus Unsubstituted Spirocyclic Core

2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol contains a primary alcohol group (HBD count: 1, HBA count: 3 total) that is absent in the parent 2-oxa-6-azaspiro[3.3]heptane scaffold (CAS 174-78-7) . This ethanolamine substituent introduces an additional hydrogen bond donor and acceptor, increasing total hydrogen bond acceptor count from 2 to 3 and hydrogen bond donor count from 0 to 1 relative to the unsubstituted core . The primary alcohol serves as a versatile functional handle for esterification, etherification, or conversion to leaving groups (e.g., mesylate, tosylate), enabling downstream derivatization pathways not accessible with the unsubstituted spirocyclic scaffold [1].

Hydrogen bonding Functional handle Conjugation

Metabolic Stability Advantage: 2-Oxa-6-azaspiro[3.3]heptane Scaffold Versus Morpholine in Drug Design

The morpholine ring is documented to possess metabolism-related liabilities in drug candidates, including susceptibility to oxidative N-dealkylation by cytochrome P450 enzymes and potential ring-opening pathways that generate reactive metabolites [1]. In contrast, spirocyclic oxetanes including the 2-oxa-6-azaspiro[3.3]heptane scaffold have been shown to confer improved metabolic stability relative to commonly employed saturated heterocycles such as morpholine, while maintaining comparable or enhanced solubility [2]. The replacement of morpholine with the 2-oxa-6-azaspiro[3.3]heptane scaffold in linezolid analogues successfully avoided morpholine's metabolic vulnerabilities while preserving antibacterial potency [1].

Metabolic stability CYP liability Bioisostere

pKa Differentiation: Predicted Basicity of 2-Oxa-6-azaspiro[3.3]heptane Scaffold Versus Morpholine

The 2-oxa-6-azaspiro[3.3]heptane scaffold exhibits a predicted pKa of 9.73±0.20 for the azetidine nitrogen . This basicity differs from morpholine (pKa ~8.36-8.49 for the conjugate acid) and piperazine (pKa₁ ~5.68, pKa₂ ~9.82), resulting in distinct ionization profiles at physiological pH (7.4) . The ethanolamine substituent on the target compound introduces an additional basic nitrogen center with altered pKa compared to the unsubstituted scaffold, potentially affecting both solubility and membrane permeability in pH-dependent manner .

Basicity pKa Ionization state

Optimal Application Scenarios for 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol Based on Quantitative Evidence


Antibacterial Drug Discovery: Morpholine Scaffold Replacement in Oxazolidinone Antibiotics

This compound's core 2-oxa-6-azaspiro[3.3]heptane scaffold has been experimentally validated as a bioisosteric replacement for morpholine in linezolid-class oxazolidinone antibiotics, maintaining comparable antibacterial activity (IC₅₀ values within 0.49-0.88 μg/mL against key Gram-positive and Gram-negative pathogens) while circumventing morpholine's documented metabolic N-dealkylation liabilities [1]. The ethanolamine substituent provides a hydroxyl handle for further functionalization, enabling the synthesis of novel oxazolidinone analogues with potentially improved pharmacokinetic profiles. Researchers developing next-generation antibacterial agents addressing multidrug-resistant Gram-positive infections (MRSA, VRE) should prioritize this building block when designing morpholine-replacement strategies in oxazolidinone scaffolds.

CNS Drug Discovery: Optimizing Solubility and Reducing Lipophilicity

With a predicted LogP of ≤ -0.9 (incorporating the ethanolamine hydroxyl contribution to the core scaffold's -0.39 to -0.55 LogP), this compound offers substantially lower lipophilicity than piperazine-based building blocks (LogP typically 0.1-0.5) and unsubstituted spirocyclic cores [1]. This property profile is advantageous for CNS-penetrant drug candidates where reduced LogP correlates with lower hERG channel blockade risk and improved aqueous solubility. The predicted pKa of ~9.73 for the core scaffold's azetidine nitrogen suggests significant ionization at physiological pH, further enhancing solubility. Medicinal chemists targeting neurological or psychiatric indications where balanced physicochemical properties are critical for blood-brain barrier penetration and target engagement should evaluate this building block over more lipophilic alternatives.

Scaffold-Hopping for Intellectual Property Differentiation

The distinct 3D conformational geometry of the 2-oxa-6-azaspiro[3.3]heptane scaffold—projecting substituents at ~60° angles versus the flatter conformations of morpholine and piperazine—enables access to novel chemical space for patent differentiation [1]. When incorporated into established pharmacophores, this angular spirocyclic architecture provides orthogonal exit vector geometry that can improve shape complementarity to biological targets while generating composition-of-matter intellectual property distinct from morpholine- or piperazine-containing prior art [2]. The ethanolamine substituent's hydroxyl group offers a conjugation handle that reduces synthetic step count compared to starting from the unsubstituted spirocyclic core (CAS 174-78-7), accelerating SAR exploration. This building block is optimal for medicinal chemistry programs seeking novel, patentable analogues of existing drugs where morpholine or piperazine scaffolds are present.

Bioconjugation and Prodrug Design via Primary Alcohol Handle

The ethanolamine substituent (HBD count: 1, HBA count: 3 total) provides a primary alcohol functional handle absent in the parent 2-oxa-6-azaspiro[3.3]heptane scaffold (CAS 174-78-7) [1]. This hydroxyl group enables esterification with carboxylic acid-containing payloads, etherification, or conversion to reactive leaving groups (mesylate, tosylate) for nucleophilic displacement [2]. Applications include the synthesis of phosphate prodrugs for improved aqueous solubility, conjugation to targeting ligands or fluorescent probes, and attachment to solid supports for combinatorial library synthesis. Researchers requiring a spirocyclic scaffold with a built-in derivatization handle should select this compound over the unsubstituted core to eliminate one synthetic transformation from their workflow, saving both time and material costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.